trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol
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Overview
Description
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C8H15NO2 It is characterized by a pyrrolidine ring attached to an oxolane ring, with a hydroxyl group at the third position of the oxolane ring
Scientific Research Applications
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Safety and Hazards
Future Directions
The future directions for “4-(Pyrrolidin-1-yl)oxolan-3-ol” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by modifying the structure of existing compounds, as demonstrated by Asano et al. in their synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol typically involves the reaction of pyrrolidine with an appropriate oxolane derivative. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking an electrophilic carbon in the oxolane ring. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the pyrrolidine and enhance its nucleophilicity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxolane ring can be reduced to form a more saturated compound.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxolane ring could produce a more saturated cyclic compound.
Mechanism of Action
The mechanism of action of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol can be compared to other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring, often used as a building block in organic synthesis.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, known for its biological activity and use in medicinal chemistry.
Properties
IUPAC Name |
4-pyrrolidin-1-yloxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOMPVVYITSSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCC2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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